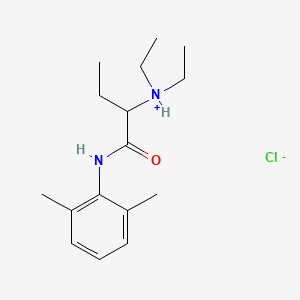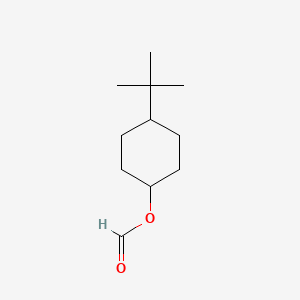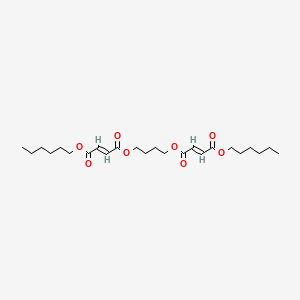
Chromate(3-), bis(3-(hydroxy-kappaO)-4-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-7-nitro-1-naphthalenesulfonato(3-))-, trihydrogen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trihydrogen bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(3-)]chromate(3-) is a complex organic compound known for its vibrant color and unique chemical properties. It is often used in various industrial applications, particularly in the dyeing and textile industries due to its stability and intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trihydrogen bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(3-)]chromate(3-) typically involves the diazotization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid, followed by coupling with naphthalen-2-ol. The resulting azo compound is then complexed with chromium to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves multiple purification steps, including filtration and crystallization, to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Trihydrogen bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(3-)]chromate(3-) has several applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups allow for strong interactions with other molecules, while the chromium center can participate in redox reactions. These properties make it useful in applications requiring stable and intense coloration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trisodium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(3-)]chromate(3-)
- Trisodium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-naphthalene-1-sulfonato(3-)]chromate(3-)
- Trisodium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-5-nitronaphthalene-1-sulfonato(3-)]chromate(3-)
Uniqueness
Trihydrogen bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(3-)]chromate(3-) stands out due to its specific substitution pattern, which imparts unique spectral properties and stability. This makes it particularly valuable in applications requiring precise and consistent coloration .
Eigenschaften
CAS-Nummer |
53036-47-8 |
|---|---|
Molekularformel |
C40H23CrN6O14S2 |
Molekulargewicht |
927.8 g/mol |
IUPAC-Name |
chromium(3+);7-(dioxidoamino)-3-oxo-4-[(2-oxonaphthalen-1-ylidene)hydrazinylidene]naphthalene-1-sulfonate;hydron;7-nitro-3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H13N3O7S.C20H11N3O7S.Cr/c2*24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;/h1-10,24-25H,(H,28,29,30);1-10H,(H,28,29,30);/q;-2;+3/p-1 |
InChI-Schlüssel |
XVSBSKWHCBCQJW-UHFFFAOYSA-M |
Kanonische SMILES |
[H+].[H+].[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3[O-])S(=O)(=O)[O-])[N+](=O)[O-])[O-].C1=CC=C2C(=C1)C=CC(=O)C2=NN=C3C4=C(C=C(C=C4)N([O-])[O-])C(=CC3=O)S(=O)(=O)[O-].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Benzoic acid, 3-[(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13769779.png)

